Benzamide, N-(4-amino-5-chloro-2-hydroxyphenyl)-, monohydrochloride
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Overview
Description
Benzamide, N-(4-amino-5-chloro-2-hydroxyphenyl)-, monohydrochloride: is a chemical compound with the molecular formula C13H11ClN2O2.ClH. It is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-amino-5-chloro-2-hydroxyphenyl)-, monohydrochloride typically involves the reaction of 4-amino-5-chloro-2-hydroxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes purification steps such as recrystallization to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(4-amino-5-chloro-2-hydroxyphenyl)-, monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides and related compounds.
Scientific Research Applications
Benzamide, N-(4-amino-5-chloro-2-hydroxyphenyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-(4-amino-5-chloro-2-hydroxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler analog without the amino, chloro, and hydroxy substituents.
N-(4-amino-2-hydroxyphenyl)benzamide: Lacks the chloro substituent.
N-(4-chloro-2-hydroxyphenyl)benzamide: Lacks the amino substituent.
Uniqueness
Benzamide, N-(4-amino-5-chloro-2-hydroxyphenyl)-, monohydrochloride is unique due to the presence of both amino and chloro substituents, which confer specific chemical reactivity and biological activity. These substituents enhance its potential for diverse applications in scientific research and industry.
Properties
CAS No. |
66142-16-3 |
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Molecular Formula |
C13H12Cl2N2O2 |
Molecular Weight |
299.15 g/mol |
IUPAC Name |
N-(4-amino-5-chloro-2-hydroxyphenyl)benzamide;hydrochloride |
InChI |
InChI=1S/C13H11ClN2O2.ClH/c14-9-6-11(12(17)7-10(9)15)16-13(18)8-4-2-1-3-5-8;/h1-7,17H,15H2,(H,16,18);1H |
InChI Key |
GJADIVUMAAFRLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)Cl)N)O.Cl |
Origin of Product |
United States |
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